2-Cyano-4-(trifluoromethyl)benzene-1-sulfonamide
Description
Properties
IUPAC Name |
2-cyano-4-(trifluoromethyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2O2S/c9-8(10,11)6-1-2-7(16(13,14)15)5(3-6)4-12/h1-3H,(H2,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POSIZQHOSCQOMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C#N)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-Cyano-3-(trifluoromethyl)benzene-1-sulfonic Acid Chloride Intermediate
The key intermediate in the preparation of 2-Cyano-4-(trifluoromethyl)benzene-1-sulfonamide is the sulfonyl chloride derivative, 4-cyano-3-(trifluoromethyl)benzene-1-sulfonic acid chloride. A robust and industrially applicable synthetic route has been disclosed, featuring mild reaction conditions, high selectivity, and good yield (~85%).
Step I: Preparation of sulfonyl chloride solution
- Anhydrous stannous chloride is dissolved in water.
- Thionyl chloride is added dropwise under an ice-water bath to control temperature.
- The mixture is stirred at room temperature for 8–12 hours to generate a reactive sulfonyl chloride solution ("solution a").
Step II: Diazotization of 4-amino-2-(trifluoromethyl)benzonitrile
- The amine precursor is dissolved in concentrated acid (hydrochloric, sulfuric, or acetic acid) with an organic solvent (acetone, methanol, or tetrahydrofuran).
- Sodium nitrite aqueous solution is added dropwise at 0–5 °C to form the diazonium salt.
- The mixture is stirred for 20–60 minutes to complete diazotization, producing "reaction solution a".
Step III: Formation of sulfonyl chloride
- The diazonium salt solution (reaction solution a) is added dropwise to the sulfonyl chloride solution (solution a) at 0–35 °C.
- The reaction is stirred for 0.5–2 hours, during which sulfonyl chloride forms with the release of gas bubbles.
- The product is extracted with organic solvents (ethyl acetate or methylene chloride) and purified by column chromatography or recrystallization.
Reaction Conditions and Ratios:
| Reagent | Molar Ratio to 4-amino-2-(trifluoromethyl)benzonitrile |
|---|---|
| Stannous chloride (anhydrous or hydrate) | 0.01–1:1 |
| Sodium nitrite | 1–1.1:1 |
| Acid (HCl, H2SO4, or AcOH) | Used in excess for diazotization |
| Organic solvents | Acetone, methanol, or tetrahydrofuran (for diazotization); ethyl acetate or methylene chloride (for extraction) |
- 0.3 g anhydrous stannous chloride in 500 mL water
- 80 mL thionyl chloride added dropwise under ice bath
- 50 g 4-amino-2-(trifluoromethyl)benzonitrile dissolved in 260 mL concentrated HCl and 50 mL acetone
- Sodium nitrite (20.4 g) in 20 mL water added dropwise at 0 °C
- Reaction mixture stirred 30 min, then added to sulfonyl chloride solution at room temperature for 30 min
- Product purified to yield 4-cyano-3-(trifluoromethyl)benzene-1-sulfonic acid chloride with ~85% yield.
Summary Table of Preparation Method for this compound
| Step No. | Reaction Stage | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Sulfonyl chloride formation | Stannous chloride + thionyl chloride (ice bath, RT 8-12h) | — | Generates reactive sulfonyl chloride solution |
| 2 | Diazotization | 4-amino-2-(trifluoromethyl)benzonitrile + NaNO2 + acid (0–5 °C) | — | Forms diazonium salt intermediate |
| 3 | Sulfonyl chloride synthesis | Diazotized solution + sulfonyl chloride solution (0–35 °C, 0.5–2h) | ~85 | Extraction and purification steps |
| 4 | Sulfonamide formation (inferred) | Sulfonyl chloride + ammonia/amine (0–25 °C) | — | Standard nucleophilic substitution |
Chemical Reactions Analysis
Types of Reactions
2-Cyano-4-(trifluoromethyl)benzene-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, in Suzuki-Miyaura coupling, the product would be a biaryl compound with the trifluoromethyl and cyano groups intact.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential:
Research indicates that 2-cyano-4-(trifluoromethyl)benzene-1-sulfonamide has promising pharmacological applications, particularly as a lead compound in drug development. It has shown potential as a multi-target agent with the ability to inhibit carbonic anhydrases, which are enzymes involved in regulating pH and fluid balance in the body. This inhibition suggests therapeutic applications in treating conditions like glaucoma and certain cancers .
Case Studies:
- Anti-Cancer Activity: In vitro studies have demonstrated that compounds structurally similar to this compound exhibit strong anti-proliferative effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). For instance, derivatives of related compounds have shown IC50 values as low as 0.039 µM against HeLa cell lines .
- Gout Treatment: The compound has been investigated for its role as an inhibitor of human urate transporter 1 (hURAT1), making it a candidate for treating hyperuricemia and gout. Its derivatives have demonstrated significant reductions in serum uric acid concentrations, indicating their potential as effective therapeutic agents for these conditions .
Organic Synthesis
Reagent in Organic Chemistry:
this compound serves as a versatile intermediate in organic synthesis. It can be employed to synthesize more complex molecules through various chemical reactions, including nucleophilic substitutions and coupling reactions.
Synthesis Methods:
Several synthesis methods for the compound have been documented:
- Nucleophilic Substitution Reactions: The sulfonamide group can undergo nucleophilic attack, allowing for the introduction of various substituents.
- Coupling Reactions: It can be used in coupling reactions to create diverse sulfonamide derivatives with enhanced biological properties.
Structural Comparisons and Unique Features
The trifluoromethyl group significantly influences the compound's chemical reactivity and biological properties. This feature enhances lipophilicity, stability, and overall bioactivity, making it a compelling candidate for drug development compared to similar compounds.
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-Amino-N-(trifluoromethyl)benzenesulfonamide | Contains an amino group instead of cyano | Known for strong antibacterial activity |
| 2-Cyano-4-fluorobenzenesulfonamide | Fluoro instead of trifluoro group | Exhibits different electronic properties |
| 3-Cyano-N-(trifluoromethyl)benzenesulfonamide | Cyano at different position on benzene ring | May show varied biological activity compared to target compound |
Mechanism of Action
The mechanism of action of 2-Cyano-4-(trifluoromethyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins and enzymes. The cyano group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
N-{3-[2-Cyano-3-(trifluoromethyl)phenoxy]phenyl}-4,4,4-trifluorobutane-1-sulfonamide (Compound 4)
Key Structural Differences :
- Substituent positions: The cyano and trifluoromethyl groups are at positions 2 and 3 on the benzene ring, respectively, unlike the 2-cyano-4-CF₃ arrangement in the target compound.
- Additional groups: A 4,4,4-trifluorobutane chain and a phenoxy-linked phenyl group enhance steric bulk.
Physicochemical Properties :
Example 52 (Patent Compound)
Key Structural Differences :
- Complex substituents: Includes a 3-methylbenzyloxy group, chlorine, tetrahydrofuran, and trifluoroacetamido moieties.
- Multiple aromatic rings increase molecular rigidity and weight.
Physicochemical Properties :
Applications : Likely designed for specialized agrochemical or pharmaceutical uses due to its polyfunctionalized structure .
Pyridalyl (Unclassified Pesticide)
Key Structural Differences :
- Contains dichloroallyloxy and pyridyloxy groups instead of sulfonamide functionality.
- Trifluoromethyl group is on a pyridine ring rather than a benzene ring.
Physicochemical Properties :
- Molecular Weight : 491.12 g/mol .
- Chemical Group : Unclassified, but its ether and pyridine groups confer distinct solubility and stability profiles.
Applications : Used as an insecticide, highlighting the role of trifluoromethyl groups in agrochemical activity .
Comparative Data Table
Research Findings and Implications
- Electronic Effects : The -CN and -CF₃ groups in the target compound create a strong electron-deficient aromatic ring, favoring electrophilic reactions less than analogs with electron-donating groups.
- Synthetic Challenges : The target compound’s synthesis likely mirrors methods used for Compound 4 (sulfonylation of intermediates) but may face regioselectivity issues due to substituent positioning .
- Biological Relevance : Compound 4’s peripherally selective activity suggests that the target compound’s simpler structure could optimize bioavailability for central nervous system targets .
Biological Activity
2-Cyano-4-(trifluoromethyl)benzene-1-sulfonamide is an organic compound notable for its unique chemical structure, which comprises a cyano group, a trifluoromethyl group, and a sulfonamide functional group. Its molecular formula is C₉H₅F₃N₂O₂S. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as a multi-target agent in pharmacological applications.
The trifluoromethyl group significantly influences the compound's lipophilicity and stability, enhancing its reactivity and biological properties. These characteristics make it a promising candidate for drug development, particularly in treating conditions related to carbon dioxide regulation, such as glaucoma and certain cancers.
Biological Activities
Research indicates that this compound exhibits various biological activities:
- Antitumor Activity : Some derivatives of this compound have shown promise in inhibiting cancer cell proliferation, suggesting potential use in cancer therapy.
- Inhibition of Carbonic Anhydrases : This property indicates possible therapeutic applications for conditions associated with altered carbon dioxide levels.
- Toxicity Studies : Compounds with similar structures have been assessed for their cytotoxic effects on human umbilical endothelial cells (HUVECs), revealing varying degrees of toxicity based on structural modifications .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural variations. A comparison with related compounds highlights the following:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-Amino-N-(trifluoromethyl)benzenesulfonamide | Amino group instead of cyano | Strong antibacterial activity |
| 2-Cyano-4-fluorobenzenesulfonamide | Fluoro instead of trifluoro | Different electronic properties |
| 3-Cyano-N-(trifluoromethyl)benzenesulfonamide | Cyano at different position | Varied biological activity compared to target compound |
The presence of the trifluoromethyl group enhances the compound's overall efficacy and safety profile, making it a compelling candidate for further investigation in drug development.
Case Studies and Research Findings
Recent studies have examined the effects of sulfonamide derivatives on various biological parameters:
- Cell Viability Assays : In vitro studies showed that compounds with a cyano moiety exhibited more potent inhibitory effects on HUVEC growth, resulting in lower cell viability. The IC50 values for these compounds ranged from 0.30 to 0.79 mM, indicating significant cytotoxicity .
- Coagulation Parameters : The introduction of sulfonamide groups has been linked to beneficial effects on coagulation parameters. For instance, certain derivatives positively affected factor X and antithrombin III activity, suggesting potential applications in anticoagulation therapy .
- Comparative Toxicity Analysis : A study comparing various sulfonamide derivatives found that those containing a cyano group were the most toxic towards HUVECs. The findings indicated that structural modifications could lead to enhanced safety profiles while maintaining therapeutic efficacy .
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 2-Cyano-4-(trifluoromethyl)benzene-1-sulfonamide with high purity?
- Methodology : Synthesis typically involves multi-step reactions starting with sulfonation of 4-(trifluoromethyl)benzene derivatives followed by cyano-group introduction via nucleophilic substitution. Key steps include:
- Use of 4-(trifluoromethyl)benzenesulfonyl chloride as a precursor (CAS 830-43-3) .
- Controlled addition of cyanide sources (e.g., KCN or CuCN) under anhydrous conditions to avoid side reactions .
- Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization from ethanol to achieve >95% purity .
- Critical Parameters : Monitor reaction temperature (optimized at 60–80°C) and pH (neutral to slightly basic) to prevent decomposition of the trifluoromethyl group .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Analytical Techniques :
- NMR Spectroscopy : and NMR to verify substitution patterns (e.g., singlet for -CF at δ ~110 ppm in NMR) .
- Mass Spectrometry (HRMS) : Confirm molecular ion peak at m/z 225.188 (CHFNOS) .
- FT-IR : Peaks at 1350–1300 cm (S=O stretching) and 2230 cm (C≡N stretching) .
Q. What solvent systems are optimal for solubility and stability studies?
- Solubility Profile :
- Highly soluble in polar aprotic solvents (DMF, DMSO) due to sulfonamide and cyano groups.
- Limited solubility in water (<0.1 mg/mL) but improves with co-solvents (e.g., 10% ethanol/water) .
Advanced Research Questions
Q. How does the electronic nature of the trifluoromethyl group influence reactivity in cross-coupling reactions?
- Mechanistic Insight : The -CF group is strongly electron-withdrawing, activating the benzene ring for electrophilic substitution at the para position.
- Example : Suzuki-Miyaura coupling with aryl boronic acids requires Pd(PPh) catalyst and elevated temperatures (80–100°C) due to steric hindrance from the -CF group .
Q. What strategies resolve discrepancies in reported biological activity data for sulfonamide derivatives?
- Data Harmonization :
- Assay Standardization : Use consistent enzyme inhibition protocols (e.g., dihydropteroate synthetase assays for antimicrobial activity) .
- Control for Impurities : HPLC analysis to rule out degradation products (e.g., hydrolyzed cyano groups forming carboxylic acids) .
Q. How can computational modeling predict interactions between this compound and protein targets?
- Methodology :
- Docking Studies : Use AutoDock Vina with crystal structures (e.g., PDB ID: X7W) to map binding affinities .
- MD Simulations : Analyze stability of sulfonamide-protein hydrogen bonds over 100-ns trajectories (AMBER force field) .
- Validation : Correlate computational ΔG values with experimental SPR (surface plasmon resonance) binding data .
Data Contradiction Analysis
Q. Why do thermal stability studies report varying decomposition temperatures?
- Key Factors :
- Sample Purity : Impurities (e.g., residual solvents) lower observed decomposition points. Ensure TGA/DSC samples are >98% pure .
- Atmosphere : Decomposition under nitrogen vs. air differs due to oxidative pathways (e.g., -CF group stability) .
- Resolution : Standardize testing conditions (heating rate: 10°C/min, N flow) and report purity metrics .
Tables
Table 1 : Key Physicochemical Properties
| Property | Value/Description | Reference |
|---|---|---|
| Molecular Weight | 225.19 g/mol | |
| Melting Point | 167°C (decomposes) | |
| LogP (Octanol-Water) | 2.3 ± 0.2 | |
| Solubility in DMSO | >50 mg/mL |
Table 2 : Common Synthetic Byproducts and Mitigation Strategies
| Byproduct | Source | Mitigation |
|---|---|---|
| 4-(Trifluoromethyl)benzoic acid | Hydrolysis of cyano group | Use anhydrous conditions |
| Disulfonamide dimer | Over-sulfonation | Limit reaction time to 2 hours |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
